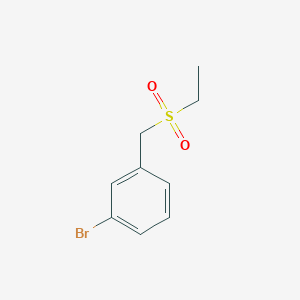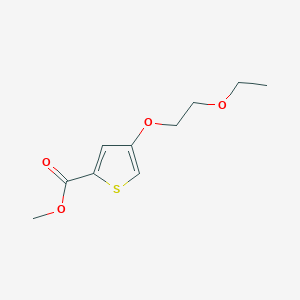
2,6-Dideoxy-3-methyl-D-xylo-hexose
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Dideoxy-3-methyl-D-xylo-hexose is a rare sugar derivative that belongs to the class of deoxy sugars It is characterized by the absence of hydroxyl groups at the 2 and 6 positions and the presence of a methyl group at the 3 position on the hexose backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dideoxy-3-methyl-D-xylo-hexose typically involves several key steps:
Wittig-Horner Olefination: This step involves the olefination of a D-xylofuranose precursor to form sulfanyl alkene derivatives.
Iodine-Induced 6-Endo Cyclization: The olefinated intermediate undergoes cyclization in the presence of iodine to yield 2-iodo-1-thioglycosides.
Stereoselective Glycosylation: The final step involves 1,2-trans stereoselective glycosylation to produce the desired this compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to the compound’s specialized nature and limited commercial demand. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
2,6-Dideoxy-3-methyl-D-xylo-hexose can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 3-methyl position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as halides, thiols, and amines can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives at the 3-methyl position.
Scientific Research Applications
2,6-Dideoxy-3-methyl-D-xylo-hexose has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and natural products.
Biology: Studied for its potential role in biological processes and as a component of glycosides.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 2,6-Dideoxy-3-methyl-D-xylo-hexose involves its interaction with specific molecular targets and pathways. The compound can modulate biological processes by:
Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling.
Altering Gene Expression: Affecting the expression of genes related to inflammation, cell growth, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- 2,6-Dideoxy-3-O-methyl-D-lyxo-hexose
- 3-O-Methyl-2,6-dideoxy-D-xylo-hexose
- D-Sarmentose
Uniqueness
2,6-Dideoxy-3-methyl-D-xylo-hexose is unique due to its specific structural modifications, including the absence of hydroxyl groups at the 2 and 6 positions and the presence of a methyl group at the 3 position. These structural features confer distinct chemical and biological properties, making it valuable for specialized applications in research and industry .
Properties
Molecular Formula |
C7H14O4 |
|---|---|
Molecular Weight |
162.18 g/mol |
IUPAC Name |
3,4,5-trihydroxy-3-methylhexanal |
InChI |
InChI=1S/C7H14O4/c1-5(9)6(10)7(2,11)3-4-8/h4-6,9-11H,3H2,1-2H3 |
InChI Key |
JYAQWANEOPJVEY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(C(C)(CC=O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[2-Bromo-5-(oxan-4-yloxy)phenyl]methanamine](/img/structure/B12067086.png)

![Di-tert-butyl 1,9-diazaspiro[6.6]tridecane-1,9-dicarboxylate](/img/structure/B12067094.png)

![Benzenamine, 3-[(cyclohexyloxy)methyl]-, hydrochloride](/img/structure/B12067109.png)

![5-Bromo-4-chloro-2-(difluoromethyl)-1H-pyrrolo[2,3-B]pyridine](/img/structure/B12067120.png)




![Benzoic acid, 4-[(6-methoxy-6-oxohexyl)oxy]-](/img/structure/B12067149.png)
